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Compound of Interest

Compound Name: C562-1101

Cat. No.: B1668184 Get Quote

An Overview of a Novel Potassium Channel Modulator for Epilepsy Research

This technical guide provides a comprehensive overview of C562-1101, more commonly known

as XEN1101 or by its chemical names Encukalner and Azetukalner. Developed for

researchers, scientists, and professionals in drug development, this document details the

chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identification
XEN1101 is a novel, small-molecule, selective Kv7.2/Kv7.3 potassium channel opener.[1][2] Its

chemical identity is well-defined, distinguishing it from earlier generations of potassium channel

modulators.
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Identifier Value

Systematic Name

N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-

yl)-2,6-dimethylphenyl]-3,3-

dimethylbutanamide[3]

Synonyms Encukalner, Azetukalner, XEN-1101[3]

CAS Number 1009344-33-5 (free base)[3]

Chemical Formula C23H29FN2O[3]

Molecular Weight 368.50 g/mol [3]

SMILES Code

CC(C)

(C)CC(NC1=C(C)C=C(N2CC3=C(C=C(F)C=C3)

CC2)C=C1C)=O[3]

InChI Code

InChI=1S/C23H29FN2O/c1-15-10-20(11-

16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-

19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-

14H2,1-5H3,(H,25,27)[3]

Mechanism of Action: Targeting Neuronal
Excitability
XEN1101 functions as a selective positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) voltage-

gated potassium channels.[3] These channels are crucial regulators of neuronal excitability.[2]

[3] By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential

and reduces neuronal firing, which is the key mechanism for its anti-seizure activity.[3] The

activation of Kv7.2/Kv7.3 channels helps to counteract neuronal membrane depolarization,

thereby limiting the hyperexcitability that leads to epileptic seizures.[2]

Below is a diagram illustrating the proposed signaling pathway for XEN1101.
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Proposed signaling pathway of XEN1101 in neurons.

Pharmacological and Clinical Data
Preclinical and clinical studies have demonstrated the efficacy and potency of XEN1101.
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Electrophysiological studies have quantified the potency of XEN1101 in activating Kv7

channels.

Assay Target EC50 Notes

Patch Clamp Kv7.2/7.3 27 nM[4]

Approximately 22

times more potent

than Retigabine

(EC50 of 920 nM)[4]

Patch Clamp Kv7.3/7.5 94 nM[4]

~4-fold selectivity for

Kv7.2/7.3 over

Kv7.3/7.5[4]

Patch Clamp Kv7.4 113 nM[4]

~4-fold selectivity for

Kv7.2/7.3 over

Kv7.4[4]

The X-TOLE trial, a phase 2b study, evaluated the efficacy of XEN1101 as an adjunctive

treatment for adults with focal epilepsy.[5] The primary endpoint was the reduction in monthly

focal seizure frequency from baseline.

Treatment Group
Median Reduction in
Monthly Focal Seizure
Frequency

P-value vs. Placebo

XEN1101 25 mg (n=112) 52.8% <0.001[5]

XEN1101 20 mg (n=51) 46.4% <0.001[5]

XEN1101 10 mg (n=46) 33.2% 0.035[5]

Placebo 18.2% -

Experimental Protocols
While specific, detailed internal protocols for the synthesis and evaluation of XEN1101 are

proprietary, the methodologies employed are standard in pharmaceutical research.
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The potency and selectivity of XEN1101 were likely determined using whole-cell patch-clamp

electrophysiology on cell lines (e.g., HEK cells) stably expressing different subtypes of Kv7

channels.

Objective: To measure the effect of XEN1101 on the voltage-dependent activation of Kv7

channels.

General Procedure:

Cells expressing the target Kv7 channel subtype are cultured on coverslips.

A glass micropipette filled with an appropriate internal solution is used to form a high-

resistance seal with the cell membrane.

The patch of membrane under the pipette tip is ruptured to allow electrical access to the

cell interior (whole-cell configuration).

Voltage steps are applied to the cell to elicit potassium currents through the Kv7 channels.

XEN1101 is applied at various concentrations to the external solution bathing the cells.

The enhancement of the potassium current at different voltages and drug concentrations is

measured.

The half-maximal effective concentration (EC50) is calculated by fitting the concentration-

response data to a logistical equation.

The following diagram outlines a typical experimental workflow for evaluating a compound like

XEN1101.
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Generalized workflow for the development of XEN1101.

Pharmacokinetics
XEN1101 exhibits pharmacokinetic properties that support once-daily oral dosing without the

need for titration.[1] It has a long terminal elimination half-life of approximately 10 days.[1] The

primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) isozyme.[1]

Conclusion
C562-1101 (XEN1101) is a potent and selective Kv7.2/Kv7.3 potassium channel opener with a

well-defined chemical structure and mechanism of action. Clinical data from the X-TOLE trial

have demonstrated its significant, dose-dependent efficacy in reducing focal-onset seizures in

adults. Its favorable pharmacokinetic profile and novel mechanism of action make it a

promising candidate for the treatment of epilepsy.[1][5] Further research and clinical

development are ongoing to fully establish its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668184#what-is-the-chemical-structure-of-c562-
1101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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